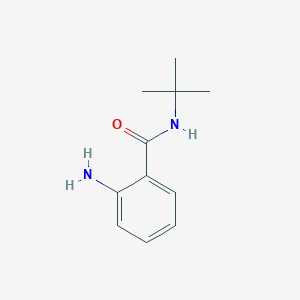

2-Amino-N-tert-butylbenzamide

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as N-unsubstituted 2-aminobenzamides, has been extensively studied using spectroscopic and X-ray crystallographic techniques. These studies reveal significant information regarding intramolecular hydrogen bonding and structural flexibility (Mphahlele et al., 2017).

Chemical Reactions and Properties

2-Amino-N-tert-butylbenzamide can undergo various chemical reactions due to its functional groups. For example, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite demonstrates the compound's reactivity and the role of tert-butyl nitrite in synthesis processes (Wang et al., 2018).

Physical Properties Analysis

The physical properties of 2-Amino-N-tert-butylbenzamide derivatives, such as solubility, melting point, and crystal structure, have been analyzed in various studies. For instance, the crystallographic study of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveals details about molecular arrangement and intermolecular interactions (Singh et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Amino-N-tert-butylbenzamide, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other organic compounds, can be inferred from related compounds. Studies such as the synthesis and characterization of new aromatic polyimides based on derivatives and various aromatic dianhydrides highlight the versatility and reactivity of similar compounds (Yang et al., 2004).

科学的研究の応用

Application 1: Development of Fluorescent Probes

- Summary of the Application: “2-Amino-N-tert-butylbenzamide” has been used in the development of highly tunable bimane-based fluorescent probes . These probes are designed with varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .

- Methods of Application: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .

- Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The diagnostic potential of the probe has been demonstrated in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Development of Dual Inhibitors for Bcr-Abl and Histone Deacetylase

- Summary of the Application: “2-Amino-N-tert-butylbenzamide” has been used in the design and synthesis of novel compounds that act as dual inhibitors for Bcr-Abl and histone deacetylase (HDAC) . These dual inhibitors have potential applications in cancer drug development .

- Methods of Application: The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 . The combination of Bcr-Abl and HDAC inhibitory activity in one molecule is a novel approach in cancer drug development .

- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .

Safety And Hazards

特性

IUPAC Name |

2-amino-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBZJCBYHUVKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333788 | |

| Record name | 2-Amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-tert-butylbenzamide | |

CAS RN |

1203-89-0 | |

| Record name | 2-Amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。